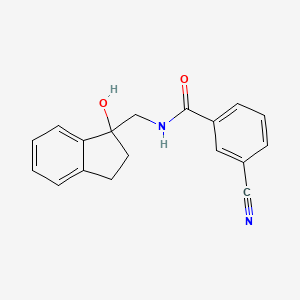
N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide, also known as CTOP, is a synthetic peptide that has been widely studied for its potential therapeutic applications. CTOP belongs to the class of opioid receptor antagonists and has been shown to inhibit the activity of the delta opioid receptor (DOR).
Mechanism of Action
N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide acts as a competitive antagonist of the delta opioid receptor, blocking the binding of endogenous opioid peptides such as enkephalins and endorphins. This inhibition of the delta opioid receptor results in a reduction in the analgesic effects of these peptides, leading to an increase in pain perception. This compound has been shown to be highly selective for the delta opioid receptor, with little or no activity at other opioid receptor subtypes.
Biochemical and Physiological Effects:
In addition to its effects on pain perception, this compound has been shown to have a number of other biochemical and physiological effects. Studies have shown that this compound can modulate the release of neurotransmitters such as dopamine and serotonin, and can also affect the activity of ion channels such as the NMDA receptor. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is its high selectivity for the delta opioid receptor, which makes it a valuable tool for investigating the role of this receptor in pain modulation. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other opioid receptor antagonists. This can make it difficult to achieve complete inhibition of the delta opioid receptor, particularly at higher concentrations.
Future Directions
There are a number of potential future directions for the study of N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide. One area of interest is the development of more potent and selective delta opioid receptor antagonists, which could be used to investigate the role of this receptor in greater detail. Another potential direction is the investigation of this compound's effects on other physiological systems, such as the immune system or the cardiovascular system. Finally, this compound could be used as a starting point for the development of novel analgesic agents with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide involves the use of solid-phase peptide synthesis, which is a widely used method for the production of synthetic peptides. The starting material for the synthesis is Fmoc-Thr(tBu)-OH, which is attached to a resin support. The peptide chain is then elongated using standard coupling reactions until the desired sequence is obtained. After the synthesis is complete, the peptide is cleaved from the resin and purified using a combination of chromatographic techniques.
Scientific Research Applications
N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in the field of pain management. The delta opioid receptor, which is the target of this compound, has been shown to play a role in the modulation of pain perception. This compound has been shown to be a potent and selective antagonist of the delta opioid receptor, and has been used in a number of studies to investigate the role of this receptor in pain modulation.
properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c16-9-15(6-7-21-10-15)17-14(19)12-8-13(20-18-12)11-4-2-1-3-5-11/h1-5,13H,6-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCRFLIXTQLVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=NOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide](/img/structure/B2649829.png)

![Acetic acid, 2-[(cycloheptylideneamino)oxy]-](/img/structure/B2649831.png)
![(3aR,7aS)-rel-tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2649832.png)

![N-(2-bromo-4-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2649836.png)
![(2Z)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2649838.png)
![Benzyl 4-chloro[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2649839.png)

![2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2649843.png)


